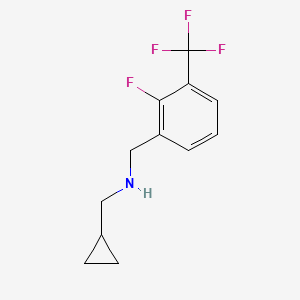
1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine typically involves multiple steps, starting with the preparation of the cyclopropylamine core[_{{{CITATION{{{2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1 ...](https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03897a). One common approach is the reaction of cyclopropylamine with 2-fluoro-3-(trifluoromethyl)benzyl chloride under controlled conditions to form the desired compound[{{{CITATION{{{1{cas 1255733-83-5, N-cyclopropyl-3- (difluoromethyl)-5-fluoro-N- (2 ...](https://www.lookchem.com/CASArticleData_1255733-83-5.htm)[{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful in studying biological processes.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
類似化合物との比較
When compared to similar compounds, 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine stands out due to its unique combination of functional groups. Similar compounds include:
Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine
N-cyclopropyl-N-[substituted-benzyl]-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
1-cyclopropyl-N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-9(7-17-6-8-4-5-8)2-1-3-10(11)12(14,15)16/h1-3,8,17H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQIIPZWFSRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C(=CC=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














